molecular formula C15H13Cl2N3OS B6018641 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B6018641
M. Wt: 354.3 g/mol
InChI Key: PPTAMXGAMRFMMZ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring fused with a thiazole ring, and it is substituted with a dichlorobenzyl group and an imino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting with 4-methyl-2-aminothiazole, the thiazole ring is synthesized through cyclization reactions involving appropriate reagents and conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed by reacting the thiazole derivative with suitable aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The dichlorobenzyl group is introduced through nucleophilic substitution reactions, often using 2,4-dichlorobenzyl chloride as the reagent.

    Imination: The imino group is introduced by reacting the intermediate compound with ammonia or primary amines under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to enhance reaction efficiency. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the imino group to an amine group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as thiols, amines, and alcohols in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with substituted groups replacing the dichlorobenzyl group.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

    1-(2,4-dichlorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: Similar structure but lacks the imino group.

    1-(2,4-dichlorobenzyl)-5-amino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: Similar structure with an amino group instead of an imino group.

Uniqueness: 1-(2,4-dichlorobenzyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to the presence of both the imino group and the dichlorobenzyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3OS/c1-8-7-22-15(19-8)13-12(21)6-20(14(13)18)5-9-2-3-10(16)4-11(9)17/h2-4,7,18,21H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTAMXGAMRFMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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